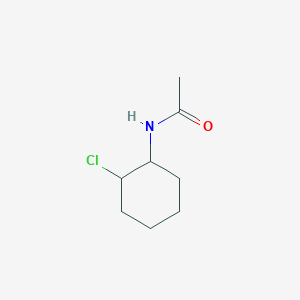
1-Carbomethoxy-1,3-dimethylcyclohex-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Carbomethoxy-1,3-dimethylcyclohex-3-ene is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.2328 This compound is characterized by a cyclohexene ring substituted with a carbomethoxy group and two methyl groups at the 1 and 3 positions, respectively
Preparation Methods
The synthesis of 1-Carbomethoxy-1,3-dimethylcyclohex-3-ene typically involves the esterification of 1,3-dimethylcyclohex-3-ene-1-carboxylic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-Carbomethoxy-1,3-dimethylcyclohex-3-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbomethoxy group, leading to the formation of different esters or amides.
Hydrolysis: Acidic or basic hydrolysis of the ester group yields 1,3-dimethylcyclohex-3-ene-1-carboxylic acid and methanol.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Carbomethoxy-1,3-dimethylcyclohex-3-ene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential use in drug development, particularly in designing new therapeutic agents.
Industry: It serves as a precursor in the manufacture of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Carbomethoxy-1,3-dimethylcyclohex-3-ene involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems. The cyclohexene ring’s structure allows for various conformations, influencing its reactivity and interaction with other molecules .
Comparison with Similar Compounds
1-Carbomethoxy-1,3-dimethylcyclohex-3-ene can be compared with other similar compounds such as:
1-Carbomethoxy-3-cyclohexene: Lacks the additional methyl groups, resulting in different chemical properties and reactivity.
3,5-Dimethylcyclohex-3-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester, leading to different applications and reactivity.
2,4-Dimethylcyclohex-3-ene-1-carbaldehyde: Contains an aldehyde group, making it more reactive in certain chemical reactions.
Properties
CAS No. |
56146-92-0 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
methyl 1,3-dimethylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-8-5-4-6-10(2,7-8)9(11)12-3/h5H,4,6-7H2,1-3H3 |
InChI Key |
ULVFWYLWNCCUDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1)(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



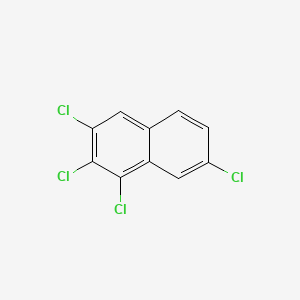
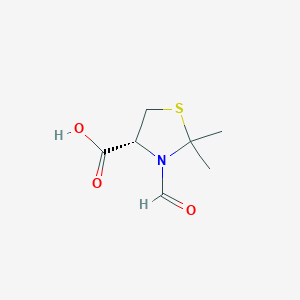
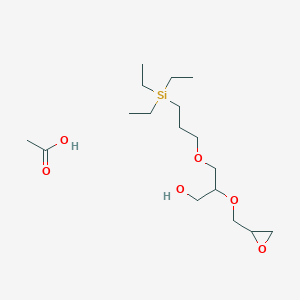
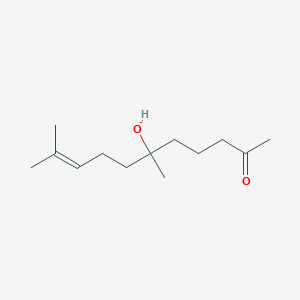
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitro-1,3-thiazole](/img/structure/B14628122.png)
![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)

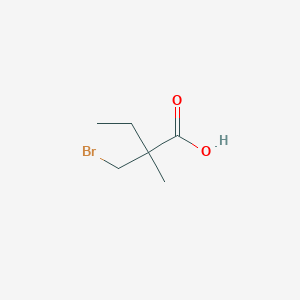
![3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]-](/img/structure/B14628137.png)
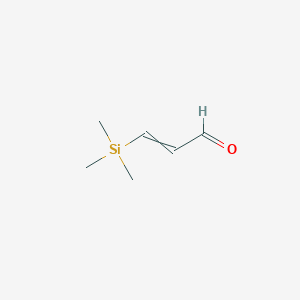
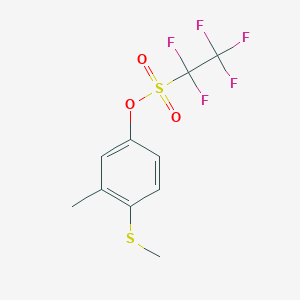
![11-methoxy-6,8,18-trioxapentacyclo[10.6.0.02,9.03,7.013,17]octadeca-1,4,9,11,13(17)-pentaen-16-one](/img/structure/B14628161.png)
